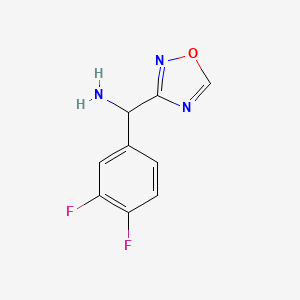![molecular formula C10H15NO3 B6352352 methyl 3-{[(furan-2-yl)methyl]amino}butanoate CAS No. 1155159-73-1](/img/structure/B6352352.png)
methyl 3-{[(furan-2-yl)methyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(furan-2-yl)methyl]amino}butanoate is an organic compound with the molecular formula C13H17NO3. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butanoate ester through an amino linkage. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(furan-2-yl)methyl]amino}butanoate typically involves the reaction of furan-2-ylmethanamine with methyl 3-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of furan-2-ylmethanamine attacks the electrophilic carbon of the ester, displacing the bromide ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(furan-2-yl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Methyl 3-{[(furan-2-yl)methyl]amino}butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-{[(furan-2-yl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(furan-2-yl)methyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.
Methyl 3-aminobutanoate: A butanoate ester with an amino group but lacking the furan ring.
Furan-2-ylmethanamine: A furan derivative with an amino group attached to the furan ring.
Uniqueness
Methyl 3-{[(furan-2-yl)methyl]amino}butanoate is unique due to the combination of the furan ring, amino group, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl 3-(furan-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHRTVRRWWHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate](/img/structure/B6352299.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)
